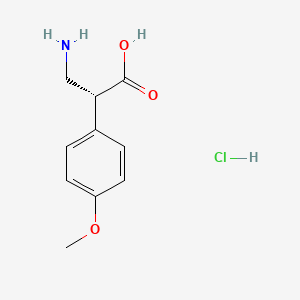

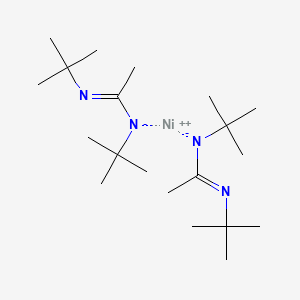

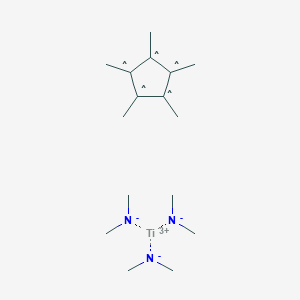

![molecular formula C42H90O2P2 B6309855 Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide, min. 92% [mixture R3P(O), R2R'P(O), RR'2P(O), R'3P(O)] CAS No. 100786-00-3](/img/structure/B6309855.png)

Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide, min. 92% [mixture R3P(O), R2R'P(O), RR'2P(O), R'3P(O)]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide is an organophosphorus compound . It is commonly used as a solvent for the synthesis of colloidal nanocrystals . The compound is also used in the extraction of metals, especially uranium .

Synthesis Analysis

Tri-n-octylphosphine oxide (TOPO) is usually prepared by the oxidation of trioctylphosphine, which in turn is produced by the alkylation of phosphorus trichloride . Two hydrophobic DES based on tri–n-octylphosphine oxide (TOPO) and simple dicarboxylic acids, namely, oxalic acid and its higher homologue, malonic acid are prepared and characterized by FT-IR, UV–Vis, water content, density and viscosity measurements .Molecular Structure Analysis

The molecular formula of Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide is C42H90O2P2 . The molecular weight is 689.110322 .Chemical Reactions Analysis

Tri-n-octylphosphine oxide is used for coating zinc sulfide shells on cadmium-selenium quantum dot core by successive ionic layer adsorption and reaction method . It acts as a precursor to trioctylphosphine oxide .Physical And Chemical Properties Analysis

Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide has a density of 0.88 g/cm3 . The boiling point is 310°C (50 mmHg) . The flash point is 182°C .Scientific Research Applications

Thermodynamic Modeling and Extraction

Tri-n-octylphosphine oxide (TOPO) has been employed for the thermodynamic modeling and extraction of hydrochloric acid from aqueous solutions, demonstrating its efficacy in liquid-liquid equilibrium systems. This utilization underscores TOPO's role in separation processes, where its high extractive ability is leveraged for efficient separations (Wang et al., 2014).

Nanocrystal Synthesis and Stabilization

TOPO has also been highlighted for its role in the synthesis and stabilization of metal oxide nanocrystals. It acts as a ligand, capping the surface of nanocrystals such as TiO2, ZrO2, and HfO2, to prevent agglomeration and promote stability, demonstrating its importance in nanomaterials chemistry (Keukeleere et al., 2017).

Adsorption and Elution of Metal Ions

Research has shown the use of TOPO for the modification of porous sheets to adsorb and elute metal ions, such as bismuth, from solutions. This application showcases its utility in the field of metal recovery and purification processes (Tanaka et al., 2010).

Nanoparticle Synthesis

TOPO has been utilized as both a solvent and a phosphorus source in the synthesis of uniform cobalt phosphide nanocrystals. This innovative approach highlights TOPO's dual functionality in materials science, enabling controlled synthesis of nanocrystals with specific shapes and properties (Zhang et al., 2011).

Ligand for Metal Complexation

The compound has been involved in the study of new ligands for the complexation of metals, showing its potential in creating more efficient and selective processes for metal separation and recovery. This research opens avenues for the development of new materials and chemicals for industrial applications (Kudryavtsev et al., 2013).

Mechanism of Action

- Binding Affinity : Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide requires affinity to bind to a receptor. Receptors are essential for mediating cellular responses to drugs. The compound’s binding affinity determines its potency and efficacy in eliciting a response .

- Metal Ion Binding : Tri-n-hexylphosphine oxide/tri-n-octylphosphine oxide is highly polar due to the dipolar phosphorus-oxygen bond. This polarity allows it to bind to metal ions. The octyl groups confer solubility in low-polarity solvents like kerosene .

- Multiple Mechanisms : Depending on receptor specificity, expression in various tissues, and local drug concentration, this compound can bind to different types of receptors. Consequently, it may have multiple actions and mechanisms to produce those effects .

- Bioavailability : Factors like solubility, protein binding, and metabolism influence its bioavailability .

- Environmental factors, such as temperature, pH, and solvent polarity, can influence the compound’s stability, efficacy, and action. For example, its solubility in nonpolar solvents like kerosene suggests that environmental polarity plays a role .

Target of Action

Mode of Action

Pharmacokinetics

Action Environment

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-dihexylphosphorylhexane;1-dioctylphosphoryloctane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51OP.C18H39OP/c1-4-7-10-13-16-19-22-26(25,23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3;1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3/h4-24H2,1-3H3;4-18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKPOSFWUCCSSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCP(=O)(CCCCCCCC)CCCCCCCC.CCCCCCP(=O)(CCCCCC)CCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H90O2P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

689.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

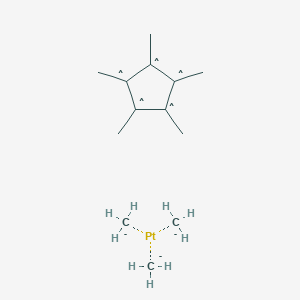

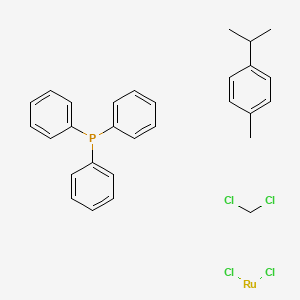

![(Hexamethylenetetramine)penta[copper(I) cyanide]; 98% MOF](/img/structure/B6309827.png)

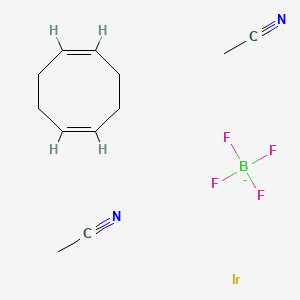

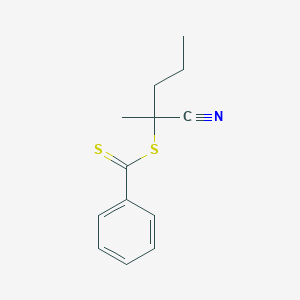

![Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen]](/img/structure/B6309834.png)

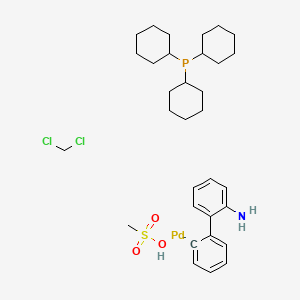

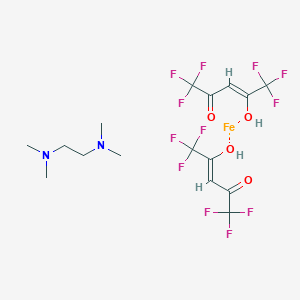

![2-[2,6-Bis(1-methylethyl)phenyl]-3,3,6,8-tetramethyl-2-azoniaspiro[4.5]dec -1,7-diene tetrafluoroborate Trivertal-CAAC](/img/structure/B6309880.png)

![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95%](/img/structure/B6309885.png)